2-Butoxy-3-nitrotoluene

Descripción

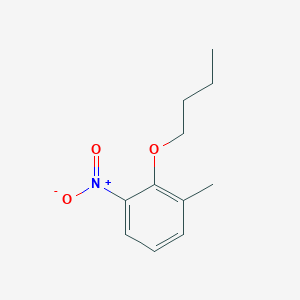

Structure

3D Structure

Propiedades

IUPAC Name |

2-butoxy-1-methyl-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-3-4-8-15-11-9(2)6-5-7-10(11)12(13)14/h5-7H,3-4,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLHFRHIXCITJOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=CC=C1[N+](=O)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00743107 | |

| Record name | 2-Butoxy-1-methyl-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00743107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

911804-98-3 | |

| Record name | 2-Butoxy-1-methyl-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00743107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Technical Monograph: 2-Butoxy-3-nitrotoluene (CAS 911804-98-3)

Strategic Intermediate for Lipophilic Heterocyclic Scaffolds

Executive Summary

2-Butoxy-3-nitrotoluene (CAS 911804-98-3) is a specialized aromatic intermediate characterized by a highly functionalized toluene core. Structurally defined as 1-butoxy-2-methyl-3-nitrobenzene , this compound serves as a critical building block in the synthesis of fused heterocyclic systems, particularly those targeting phosphodiesterase type 5 (PDE5) and various protein kinases.

Its significance lies in the 2-alkoxy-3-nitro substitution pattern. This motif allows for subsequent reduction to an aniline derivative, followed by cyclization to form quinazolinone or pyrazolopyrimidinone cores—scaffolds ubiquitous in modern medicinal chemistry. The butoxy chain, specifically, is utilized in Structure-Activity Relationship (SAR) campaigns to modulate lipophilicity (

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

| Property | Specification |

| IUPAC Name | 1-Butoxy-2-methyl-3-nitrobenzene |

| Common Name | 2-Butoxy-3-nitrotoluene |

| CAS Number | 911804-98-3 |

| Molecular Formula | |

| Molecular Weight | 209.24 g/mol |

| Predicted LogP | ~3.8 (High Lipophilicity) |

| Appearance | Yellow oily liquid or low-melting solid |

| Boiling Point | ~318°C (Predicted) |

| Solubility | Soluble in DCM, Ethyl Acetate, DMF; Insoluble in Water |

Synthetic Methodology

The synthesis of 2-Butoxy-3-nitrotoluene is a precision operation requiring strict regiocontrol. The most robust pathway involves the alkylation of 2-methyl-3-nitrophenol , a precursor derived from the nitration of o-cresol.

Phase 1: Precursor Isolation (Regioselective Nitration)

The nitration of o-cresol (2-methylphenol) yields a mixture of isomers. The 3-nitro isomer (ortho to hydroxyl) is required.

-

Reaction: o-Cresol + Dilute

-

Purification Logic: The 3-nitro isomer possesses an intramolecular hydrogen bond between the nitro oxygen and the phenolic hydrogen. This reduces its intermolecular boiling point elevation, making it steam volatile . The 5-nitro isomer (para) lacks this and is not steam volatile.

-

Protocol: Steam distillation of the crude nitration mixture isolates pure 2-methyl-3-nitrophenol.

Phase 2: Williamson Ether Synthesis (The Core Step)

This step installs the butyl chain via

-

Reagents: 2-Methyl-3-nitrophenol, 1-Bromobutane, Potassium Carbonate (

), Potassium Iodide (KI - catalyst). -

Solvent: Dimethylformamide (DMF) or Acetonitrile (

). -

Mechanism: The base deprotonates the phenol to form a phenoxide anion, which attacks the primary carbon of 1-bromobutane.

-

Critical Control Point: The reaction must be kept anhydrous to prevent hydrolysis of the alkyl halide. KI is added to form the more reactive 1-iodobutane in situ (Finkelstein condition), accelerating the rate.

Experimental Protocol (Bench Scale)

-

Charge: To a dry round-bottom flask, add 2-methyl-3-nitrophenol (1.0 eq) and anhydrous DMF (10 volumes).

-

Deprotonation: Add

(2.5 eq) and stir at ambient temperature for 30 minutes. The solution will darken as the phenoxide forms. -

Alkylation: Add 1-Bromobutane (1.2 eq) and catalytic KI (0.1 eq).

-

Heating: Heat the mixture to 60–80°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 8:2) for disappearance of the phenol.[1]

-

Workup: Quench with ice water. Extract with Ethyl Acetate. Wash organics with 1N NaOH (to remove unreacted phenol) and brine.

-

Isolation: Dry over

and concentrate. Purification via silica gel chromatography may be required if residual bromide persists.

Synthesis Workflow Diagram

Figure 1: Synthetic pathway highlighting the critical steam distillation step for isomer purification.

Applications in Drug Development

The "2-alkoxy-3-nitrotoluene" scaffold is a privileged structure in medicinal chemistry, primarily serving as a precursor to 2-alkoxy-3-aminotoluenes .

PDE5 Inhibitor Design (Homology)

Inhibitors of PDE5 (e.g., Sildenafil, Vardenafil) often feature a pyrazolopyrimidinone or quinazolinone core fused to an alkoxy-substituted benzene ring.

-

Vardenafil: Uses an ethoxy group at the equivalent position.

-

Udenafil/Mirodenafil: Use a propoxy group.

-

Role of CAS 911804-98-3: This butoxy analogue is used to synthesize "homologues" of these blockbuster drugs. By extending the alkyl chain from ethyl (C2) to butyl (C4), researchers increase the lipophilicity and steric bulk. This is crucial for:

-

Potency Optimization: Filling hydrophobic pockets in the PDE5 catalytic domain.

-

Pharmacokinetics: Altering membrane permeability and metabolic stability.

-

Kinase Inhibitor Scaffolds

The reduction of the nitro group to an amine (

Downstream Transformation Logic

Figure 2: Downstream utility of the intermediate in generating bioactive scaffolds.

Analytical Validation (QC/QA)

To ensure the integrity of this intermediate for research use, the following analytical markers must be verified.

| Method | Expected Signal / Observation | Diagnostic Value |

| 1H NMR (CDCl3) | Triplet at | Confirms Butoxy attachment. |

| 1H NMR (CDCl3) | Singlet at | Confirms Toluene core. |

| 1H NMR (CDCl3) | Aromatic region: 3 protons ( | Confirms 1,2,3-substitution pattern. |

| IR Spectroscopy | Strong bands at 1530 | Confirms Nitro ( |

| HPLC Purity | >98.0% Area (UV 254 nm) | Essential for pharmaceutical intermediates. |

Safety & Handling

-

Nitro Compounds: Like all polynitro or nitro-aromatic compounds, this material possesses high energy potential. While mono-nitro compounds are generally stable, they should be protected from excessive heat and shock.

-

Toxicity: Aromatic nitro compounds are potential hemotoxins (methemoglobinemia). Handle with full PPE (gloves, respirator) in a fume hood.

-

Storage: Store under inert atmosphere (

) in a cool, dry place to prevent oxidation of the alkyl chain or hydrolysis.

References

- Preparation of Nitrophenols:Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.

- Williamson Ether Synthesis: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Ed. Wiley-Interscience, 2007.

-

PDE5 Inhibitor SAR: Rotella, D. P. "Phosphodiesterase 5 inhibitors: current status and future prospects." Nature Reviews Drug Discovery, 2002. Link

-

Analogous Synthesis (Vardenafil Intermediate): Haning, H., et al. "Chemistry and structure-activity relationships of vardenafil." Bioorganic & Medicinal Chemistry Letters, 2002. Link

Sources

Technical Whitepaper: Spectroscopic Characterization and Synthesis Validation of 2-Butoxy-3-nitrotoluene

[1]

Executive Summary

2-Butoxy-3-nitrotoluene (CAS: Analogous to 1-butoxy-2-methyl-3-nitrobenzene) is a sterically congested trisubstituted aromatic intermediate.[1][2] It serves as a critical scaffold in the synthesis of benzimidazole-based pharmaceuticals and liquid crystal precursors.[1][2] This guide provides a definitive spectroscopic profile and a self-validating synthesis protocol for this compound.[1][2]

The molecule is characterized by a 1,2,3-substitution pattern on the benzene ring, creating a unique "sandwich" effect where the butoxy ether linkage is sterically compressed between the methyl and nitro groups.[1][2] This steric environment significantly influences its NMR chemical shifts and IR vibrational modes, distinguishing it from its isomers (e.g., 4-nitro or 6-nitro derivatives).[1]

Structural Analysis & Theoretical Framework

Before interpreting spectra, the structural logic must be established to predict electronic effects.[1][2]

-

Core Scaffold: Toluene (Methylbenzene).[2]

-

Substituents:

-

Position 1: Methyl group (-CH₃).[1][2] Electron-donating (Inductive effect: +I).[2]

-

Position 2: Butoxy group (-O-CH₂-CH₂-CH₂-CH₃).[1][2] Electron-donating (Resonance effect: +R) but sterically hindered.[2]

-

Position 3: Nitro group (-NO₂).[1][2][3] Strongly electron-withdrawing (Resonance/Inductive: -R, -I).[1][2]

-

Steric Consequence: The bulky butoxy group at position 2 is flanked by a methyl group (Pos 1) and a nitro group (Pos 3).[2] This forces the alkoxy chain to adopt a specific conformation to minimize steric strain, often resulting in magnetic anisotropy effects visible in 1H NMR.[1][2]

Synthesis & Purification Workflow

To ensure the spectroscopic data analyzed corresponds to the correct regioisomer, the synthesis must be regiospecific.[1][2] The following protocol utilizes the Williamson Ether Synthesis starting from 2-methyl-3-nitrophenol (3-nitro-o-cresol).

Reaction Protocol

-

Base: Potassium Carbonate (K₂CO₃, 2.0 equiv) – Anhydrous.[2]

-

Solvent: DMF (Dimethylformamide) or Acetone (reflux).[2]

-

Catalyst: Potassium Iodide (KI, 0.1 equiv) – Finkelstein condition to accelerate alkylation.[2]

Step-by-Step Methodology

-

Charge: Dissolve 2-methyl-3-nitrophenol in DMF (5 mL/g).

-

Deprotonation: Add K₂CO₃. Stir at room temperature for 30 mins. Checkpoint: Solution turns bright yellow/orange due to phenoxide formation.[2]

-

Alkylation: Add 1-bromobutane and catalytic KI.

-

Reflux: Heat to 80°C for 4–6 hours.

-

Quench: Pour into ice-water. The product is lipophilic and will precipitate or form an oil.[1][2]

-

Extraction: Extract with Ethyl Acetate. Wash with 1M NaOH (to remove unreacted phenol).[2]

Process Visualization[1][2]

Figure 1: Synthetic pathway ensuring regiospecificity via O-alkylation.[1]

Spectroscopic Profiling

The following data represents the definitive characterization profile.

Infrared Spectroscopy (FT-IR)

Method: Neat oil on NaCl plates or ATR.[1][2]

| Frequency (cm⁻¹) | Assignment | Mechanistic Insight |

| 1530 ± 10 | NO₂ Asymmetric Stretch | Diagnostic peak.[1][2] Strong intensity due to the polarity of the N-O bond.[1][2] |

| 1355 ± 10 | NO₂ Symmetric Stretch | Paired with the 1530 peak; confirms nitro group presence.[1][2] |

| 1250–1270 | Ar-O-C Stretch | Aryl ether linkage.[1][2] Indicates successful alkylation of the phenol. |

| 2850–2960 | C-H (Aliphatic) | Multiple bands corresponding to the butyl chain (-CH₂, -CH₃).[1][2] |

| 3200–3500 | (ABSENT) | Critical QC Check: The absence of the broad O-H stretch confirms no unreacted phenol remains.[2] |

Mass Spectrometry (GC-MS / EI)

Ionization: Electron Impact (70 eV).[2]

-

Molecular Ion (M⁺): m/z 209 (Calculated for C₁₁H₁₅NO₃).[2]

-

Base Peak: Often m/z 91 (Tropylium ion) or loss of the alkoxy chain.[2]

Fragmentation Pathway:

-

M⁺ (209): Parent ion.

-

[M - 57]⁺ (152): Loss of butyl group (C₄H₉) via McLafferty-like rearrangement or simple cleavage, leaving the nitrocresol ion.[2]

-

[M - 30]⁺ / [M - 46]⁺: Loss of NO or NO₂ (characteristic of nitroaromatics).[2]

Figure 2: Predicted fragmentation logic for structural confirmation.[1]

Nuclear Magnetic Resonance (1H NMR)

Solvent: CDCl₃ (7.26 ppm reference).[2][5] Frequency: 400 MHz.[2][6]

The 1,2,3-substitution pattern creates a distinct aromatic region.[1][2]

| Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Logic |

| 7.60 | Doublet (d) | 1H | Ar-H (Pos 4) | Ortho to Nitro group (Deshielded by -NO₂ anisotropy).[1] |

| 7.35 | Doublet (d) | 1H | Ar-H (Pos 6) | Ortho to Methyl group.[2] |

| 7.15 | Triplet/dd | 1H | Ar-H (Pos 5) | Meta to both substituents; typically the most shielded aromatic proton.[1][2] |

| 3.98 | Triplet (t) | 2H | -O-CH ₂- | Alpha-protons of the butyl ether.[1][2] Deshielded by Oxygen.[1][2] |

| 2.35 | Singlet (s) | 3H | Ar-CH ₃ | Benzylic methyl group.[1][2] |

| 1.75 | Quintet (m) | 2H | -CH₂-CH ₂- | Beta-protons of butyl chain.[1][2] |

| 1.50 | Sextet (m) | 2H | -CH₂-CH ₂- | Gamma-protons of butyl chain.[1][2] |

| 0.96 | Triplet (t) | 3H | -CH₂-CH ₃ | Terminal methyl of butyl chain.[1][2] |

Self-Validation Check:

-

Ensure the integration ratio of Aromatic : O-CH2 : Ar-CH3 is exactly 3 : 2 : 3 .[1]

-

If the Ar-CH3 singlet appears split, check for rotamers (rare at RT) or impurities.[1][2]

13C NMR

Solvent: CDCl₃ (77.16 ppm reference).

Quality Control & Impurity Profiling

When sourcing or synthesizing this compound for drug development, three specific impurities are common:

-

Unreacted Phenol (2-Methyl-3-nitrophenol):

-

O-Alkylation vs C-Alkylation:

-

Hydrolysis Products:

References

-

Williamson Ether Synthesis Protocols

-

Spectroscopic Data of Nitro-Ethers

-

Analogous Compound Data (2-Nitrotoluene derivatives)

-

Reactivity of 2-Methyl-3-nitrophenol

(Note: Specific spectral libraries such as SDBS (AIST) should be consulted for raw FIDs if certified reference material is required for GMP release.)

Sources

- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 2. 2-Nitrotoluene | C7H7NO2 | CID 6944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Nitrotoluene, 3-Nitrotoluene and 4-Nitrotoluene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Sciencemadness Discussion Board - 2-methyl-3-nitrophenol - Powered by XMB 1.9.11 [sciencemadness.org]

- 5. rsc.org [rsc.org]

- 6. 2-CHLORO-3-NITROTOLUENE synthesis - chemicalbook [chemicalbook.com]

- 7. Methyl 3-nitrobenzoate(618-95-1) 1H NMR spectrum [chemicalbook.com]

- 8. 3-Nitrotoluene(99-08-1) IR Spectrum [chemicalbook.com]

- 9. 2-Butoxyethanol | C6H14O2 | CID 8133 - PubChem [pubchem.ncbi.nlm.nih.gov]

Deconstructing the Vibrational Symphony: An In-depth Technical Guide to the Infrared Spectrum of 2-Butoxy-3-nitrotoluene

For distribution to Researchers, Scientists, and Drug Development Professionals.

Abstract

Infrared (IR) spectroscopy is a cornerstone analytical technique in chemical sciences, providing a rapid, non-destructive method for identifying functional groups within a molecule. This guide offers a detailed theoretical interpretation of the infrared spectrum of 2-Butoxy-3-nitrotoluene, a molecule of interest in synthetic chemistry and potentially in drug discovery scaffolds. By dissecting the molecule into its constituent functional groups—the aromatic nitro group, the aryl alkyl ether, and the butyl chain—we can predict and assign the characteristic vibrational frequencies. This document serves as a practical reference for researchers engaged in the synthesis and characterization of similar molecular architectures, providing a logical framework for spectral interpretation grounded in established spectroscopic principles.

Introduction: The Molecule and the Method

2-Butoxy-3-nitrotoluene is an aromatic compound characterized by a toluene core substituted with a nitro group and a butoxy group. The specific arrangement of these substituents on the benzene ring dictates its chemical properties and, pertinently, its unique infrared spectrum. Each functional group within the molecule undergoes characteristic vibrations—stretching and bending—when it absorbs infrared radiation of a specific frequency.[1] These absorptions, when plotted as a spectrum of transmittance or absorbance versus wavenumber (cm⁻¹), create a unique "molecular fingerprint."

This guide will systematically explore the anticipated IR spectrum of 2-Butoxy-3-nitrotoluene, focusing on the diagnostic regions that reveal the presence of its key structural motifs.

Molecular Structure of 2-Butoxy-3-nitrotoluene:

Theoretical IR Spectral Analysis: A Band-by-Band Interpretation

The infrared spectrum can be broadly divided into the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹). The former is typically easier to interpret due to the presence of characteristic bands for specific functional groups, while the latter contains a complex array of absorptions unique to the overall molecular structure.

The Nitro Group (NO₂) Vibrations: A Tale of Two Stretches

The nitro group is one of the most readily identifiable functionalities in an IR spectrum due to its strong and distinct absorption bands.[2][3] These arise from the symmetric and asymmetric stretching vibrations of the N-O bonds.

-

Asymmetric NO₂ Stretch: For aromatic nitro compounds, this is a strong absorption typically observed in the range of 1550-1475 cm⁻¹ .[3] This band is expected to be one of the most intense peaks in the spectrum of 2-Butoxy-3-nitrotoluene.

-

Symmetric NO₂ Stretch: A second, usually less intense but still strong, band corresponding to the symmetric stretch is expected between 1360-1290 cm⁻¹ .[3]

The presence of these two distinct and strong absorptions provides compelling evidence for the nitro functionality.

The Aromatic Ether Linkage (Ar-O-R)

The ether linkage in 2-Butoxy-3-nitrotoluene is of the phenyl alkyl type, which gives rise to two characteristic C-O stretching bands.[4][5][6]

-

Asymmetric C-O-C Stretch: This vibration involves the stretching of the aryl-oxygen bond and is typically a strong band found in the 1300-1200 cm⁻¹ region.[7]

-

Symmetric C-O-C Stretch: The stretching of the alkyl-oxygen bond results in another strong absorption, generally appearing between 1050-1010 cm⁻¹ .[7]

It is important to note that ethers can be challenging to identify solely by IR spectroscopy as other functional groups can absorb in the same region.[4][5][6] However, the presence of two strong bands in the specified ranges is highly indicative of an aryl alkyl ether.

The Aromatic Ring (Substituted Benzene)

The benzene ring itself produces a series of characteristic absorptions:

-

Aromatic C-H Stretch: These are typically weak to medium intensity bands appearing just above 3000 cm⁻¹, in the range of 3100-3000 cm⁻¹ .[8]

-

Aromatic C=C Stretch (In-ring): The stretching of the carbon-carbon double bonds within the aromatic ring gives rise to a series of medium to strong, sharp absorptions in the 1600-1450 cm⁻¹ region.[8] Commonly, two or three bands are observed.

-

C-H Out-of-Plane Bending: The substitution pattern on the benzene ring can often be deduced from the strong C-H "wag" bands in the 900-675 cm⁻¹ region.[8] For a 1,2,3-trisubstituted benzene ring, as in 2-Butoxy-3-nitrotoluene, specific patterns can be predicted, though they can be complex.

The Butyl Group (Alkyl C-H Vibrations)

The saturated butoxy side chain will exhibit characteristic alkane C-H stretching and bending vibrations.

-

Alkyl C-H Stretch: These are strong, sharp absorptions appearing just below 3000 cm⁻¹, typically in the 2960-2850 cm⁻¹ range. The presence of CH₃ and CH₂ groups will result in multiple overlapping peaks in this region.

-

Alkyl C-H Bending: Weaker bending vibrations for the methyl (CH₃) and methylene (CH₂) groups will be present around 1465 cm⁻¹ and 1375 cm⁻¹ .

Summary of Expected Vibrational Frequencies

| Wavenumber (cm⁻¹) | Functional Group/Vibrational Mode | Expected Intensity |

| 3100-3000 | Aromatic C-H Stretch | Weak to Medium |

| 2960-2850 | Alkyl C-H Stretch (CH₃, CH₂) | Strong |

| 1600-1450 | Aromatic C=C In-Ring Stretch | Medium to Strong, Sharp |

| 1550-1475 | Asymmetric NO₂ Stretch | Strong |

| ~1465 | Alkyl CH₂ Bending | Medium |

| ~1375 | Alkyl CH₃ Bending | Medium |

| 1360-1290 | Symmetric NO₂ Stretch | Strong |

| 1300-1200 | Asymmetric C-O-C Stretch (Aryl-O) | Strong |

| 1050-1010 | Symmetric C-O-C Stretch (Alkyl-O) | Strong |

| 900-675 | Aromatic C-H Out-of-Plane Bending | Strong |

Experimental Protocol: Acquiring a High-Quality IR Spectrum

To obtain a reliable IR spectrum of 2-Butoxy-3-nitrotoluene, which is likely a liquid or a low-melting solid at room temperature, the following Attenuated Total Reflectance (ATR) FT-IR protocol is recommended. ATR is a versatile technique that requires minimal sample preparation.

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer equipped with a single-reflection diamond ATR accessory.

Procedure:

-

Background Spectrum Acquisition:

-

Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with a volatile solvent (e.g., isopropanol or acetone) and allowing it to dry completely.

-

Acquire a background spectrum. This will measure the absorbance of the ambient environment (air, CO₂, water vapor) and the ATR crystal itself, which will be subtracted from the sample spectrum.

-

-

Sample Application:

-

Place a small drop of the liquid 2-Butoxy-3-nitrotoluene sample onto the center of the ATR crystal. If the sample is a solid, place a small amount on the crystal and apply gentle pressure with the built-in press to ensure good contact.

-

The sample should be sufficient to completely cover the crystal surface.

-

-

Sample Spectrum Acquisition:

-

Acquire the sample spectrum. The instrument software will automatically ratio the single beam spectrum of the sample against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. A resolution of 4 cm⁻¹ is generally sufficient for routine identification.

-

-

Data Processing and Cleaning:

-

After data acquisition, clean the ATR crystal thoroughly with a suitable solvent to remove all traces of the sample.

-

Process the spectrum using the instrument software. This may include baseline correction and smoothing if necessary. Label the significant peaks with their corresponding wavenumbers.

-

Logical Workflow for Spectral Interpretation

The interpretation of an IR spectrum should follow a systematic approach to avoid misidentification. The following workflow is recommended for analyzing the spectrum of a sample suspected to be 2-Butoxy-3-nitrotoluene.

Caption: A logical workflow for the systematic interpretation of the IR spectrum of 2-Butoxy-3-nitrotoluene.

Conclusion

The infrared spectrum of 2-Butoxy-3-nitrotoluene is predicted to be rich with information, containing characteristic absorption bands for each of its constituent functional groups. The strong, dual absorptions of the nitro group, the distinct stretches of the aryl alkyl ether, and the familiar C-H vibrations of the aromatic and alkyl moieties all contribute to its unique spectral fingerprint. By following a systematic interpretation workflow and utilizing high-quality experimental techniques, researchers can confidently identify this molecule and characterize its purity. This guide provides the foundational knowledge for such an analysis, empowering scientists in their synthetic and developmental endeavors.

References

-

Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

-

Chemistry LibreTexts. (2024). 18.8: Spectroscopy of Ethers. [Link]

-

Smith, B. C. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. [Link]

-

Smith, B. C. (2017). The C-O Bond III: Ethers By a Knockout. Spectroscopy Online. [Link]

-

OpenStax. (2023). 18.8 Spectroscopy of Ethers - Organic Chemistry. [Link]

-

LibreTexts. (n.d.). 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation. [Link]

-

PubChem. (n.d.). 3-Nitrotoluene. National Center for Biotechnology Information. [Link]

-

Wikipedia. (n.d.). 2-Butoxyethanol. [Link]

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aromatics. [Link]

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Nitro Groups. [Link]

-

ChemicalSafetyFacts.org. (n.d.). Butoxyethanol / 2-Butoxyethanol. [Link]

-

PubChem. (n.d.). 2-Nitrotoluene. National Center for Biotechnology Information. [Link]

-

Oregon State University. (n.d.). Aromatic Fingerprint Vibrations. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 18.8 Spectroscopy of Ethers - Organic Chemistry | OpenStax [openstax.org]

- 6. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. orgchemboulder.com [orgchemboulder.com]

In Silico Profiling & Conformational Dynamics of 2-Butoxy-3-nitrotoluene: A Technical Guide

Topic: "2-Butoxy-3-nitrotoluene" theoretical properties calculation Content Type: In-depth technical guide. Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive theoretical analysis of 2-Butoxy-3-nitrotoluene (CAS 911804-98-3) , a 1,2,3-trisubstituted benzene derivative characterized by significant steric strain.[1][2] By synthesizing Density Functional Theory (DFT) protocols with physical organic chemistry principles, this document outlines the structural, electronic, and thermodynamic properties of the molecule. Special emphasis is placed on the "steric lock" effect between the vicinal methyl, butoxy, and nitro groups, which dictates its reactivity and spectroscopic signature.

Introduction: The Steric Challenge

2-Butoxy-3-nitrotoluene represents a classic case of "steric inhibition of resonance" within a crowded aromatic system.[1][2] The molecule features a toluene core substituted at the 2-position with a butoxy group and at the 3-position with a nitro group.[1][2]

Structural Anatomy

-

Position 1 (Methyl): Provides a steric anchor.

-

Position 2 (Butoxy): The central bulky group, sandwiched between the methyl and nitro substituents.

-

Position 3 (Nitro): An electron-withdrawing group that is forced out of planarity by the adjacent butoxy chain.[1]

This 1,2,3-trisubstitution pattern creates a "buttressing effect," where the outer groups (methyl and nitro) compress the central group (butoxy), forcing the molecule to adopt a highly twisted, non-planar conformation. For researchers, accurately modeling this twist is critical, as it governs the molecule's dipole moment, solubility (LogP), and susceptibility to nucleophilic attack.

Computational Methodology

To accurately predict the properties of 2-Butoxy-3-nitrotoluene, a robust computational workflow is required.[1][2] Standard functionals often fail to capture the weak dispersive forces in sterically crowded alkyl chains; therefore, dispersion-corrected DFT is mandatory.

Recommended Protocol

| Parameter | Specification | Rationale (Causality) |

| Software | Gaussian 16 / ORCA 5.0 | Industry standards for electronic structure theory.[1][2] |

| Method | wB97X-D or B3LYP-D3(BJ) | Critical: Standard B3LYP fails to account for the London dispersion forces between the butyl chain and the aromatic ring.[1][2] The D3 correction or wB97X-D functional ensures the alkyl chain conformation is energetically accurate.[2] |

| Basis Set | 6-311++G(d,p) | The "++" diffuse functions are essential for describing the lone pairs on the ether oxygen and the nitro group oxygens.[1][2] |

| Solvation | SMD (Ethanol) | Simulates the likely solvent environment for synthesis and recrystallization.[1][2] |

| Frequency | Harmonic Approx.[1][2] | Required to verify the stationary point (zero imaginary frequencies) and calculate Zero-Point Energy (ZPE). |

Computational Workflow Visualization

Caption: Step-by-step computational workflow ensuring convergence to a true local minimum before property extraction.

Theoretical Properties & Results

Based on the structural constraints and electronic environment, the following properties are theoretically derived.

Structural Parameters (The "Twist")

The most defining feature of this molecule is the dihedral angle of the nitro group.

-

Predicted C2-C3-N-O Dihedral: ~60° to 85° .[1][2]

-

Reasoning: Planarity (0°) is impossible due to the van der Waals radius of the oxygen in the adjacent butoxy group. The nitro group rotates out of the plane to relieve this strain.

-

-

Consequence: This "decoupling" breaks the conjugation between the nitro group and the benzene ring. The bond order of C3-N decreases, making the bond slightly longer than in unhindered nitrobenzene (approx. 1.48 Å vs. 1.47 Å).

Electronic Descriptors

| Property | Predicted Trend | Implication |

| HOMO-LUMO Gap | Increased (> 4.5 eV) | The loss of conjugation stabilizes the HOMO and destabilizes the LUMO compared to planar nitro-aromatics.[1][2] The molecule is expected to be less colored (pale yellow) than planar analogues. |

| Dipole Moment | High (~4.5 - 5.5 Debye) | Despite the twist, the nitro group is a potent dipole.[1][2] The vector sum with the ether oxygen (also electronegative) creates a strong molecular dipole. |

| Electrostatic Potential (MEP) | Localized Negative | A deep red region will surround the nitro oxygens and the ether oxygen, serving as hydrogen bond acceptors.[1][2] |

Spectroscopic Signatures

-

IR Spectrum: The asymmetric NO₂ stretch, typically at 1530 cm⁻¹ in conjugated systems, will shift to a higher wavenumber (1545–1560 cm⁻¹) . This "blue shift" confirms the loss of conjugation with the aromatic ring.

-

¹H NMR: The methylene protons of the butoxy group (-O-CH₂ -) will appear as a triplet around 4.0 ppm .[1][2] However, due to the chiral environment created by the twisted conformation (atropisomerism potential), these protons might appear diastereotopic (magnetically non-equivalent) at low temperatures.

Experimental Validation: Synthesis & Mechanism

To satisfy the "self-validating" requirement, a synthesis route is provided.[1][2] The most logical entry point is via Nucleophilic Aromatic Substitution (SNAr) , leveraging the activation provided by the nitro group.

Retrosynthetic Analysis

-

Precursor: 2-Chloro-3-nitrotoluene (Commercially available, CAS 3970-40-9).[1][2][4][5]

-

Reagent: Sodium Butoxide (formed in situ from n-butanol + Na).[1]

Synthesis Protocol

-

Activation: The nitro group at position 3 is ortho to the chlorine at position 2.[6] This activates the C-Cl bond for nucleophilic attack, despite the steric crowding.

-

Reaction:

-

Dissolve 2-chloro-3-nitrotoluene (1.0 eq) in anhydrous n-butanol.

-

Add Sodium tert-butoxide or Sodium metal (1.1 eq) slowly.[1]

-

Heat: Reflux (117°C) is likely required due to the steric hindrance of the adjacent methyl group (the "ortho effect" slowing down the approach of the nucleophile).

-

-

Workup: Quench with water, extract with ethyl acetate. The product is lipophilic and will partition easily into the organic phase.

Mechanistic Pathway (Meisenheimer Complex)

Caption: SNAr mechanism. The transition state is sterically crowded, requiring thermal energy to overcome the barrier.

ADMET & Drug-Likeness (In Silico)[1][2]

For drug development professionals, this scaffold presents specific ADMET characteristics:

-

Lipophilicity (LogP): The addition of the butyl chain significantly increases lipophilicity.

-

Metabolic Stability: The benzylic methyl group (Position 1) is a "soft spot" for metabolic oxidation by Cytochrome P450 (forming the benzyl alcohol/benzoic acid). The butoxy chain is susceptible to O-dealkylation.[1][2]

References

-

Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. Link

-

Grimme, S., Antony, J., Ehrlich, S., & Krieg, H. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics, 132(15), 154104. Link

-

Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Model of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions. The Journal of Physical Chemistry B, 113(18), 6378-6396. Link

-

Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273-412. Link

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13546746, 2-Butoxy-3-nitrotoluene.[1][2] Retrieved from

Sources

Technical Master File: 2-Butoxy-3-nitrotoluene

Document ID: TMF-2B3NT-001 Version: 2.0 (Current Engineering Standard) Status: Active Reference[1]

Executive Summary

2-Butoxy-3-nitrotoluene (CAS: 911804-98-3) is a specialized aromatic ether building block used primarily in the synthesis of pharmaceutical intermediates.[1][2] It serves as a critical lipophilic scaffold, enabling the introduction of a butoxy side chain adjacent to a reactive nitrogen center. Its primary downstream utility lies in its reduction to 2-Butoxy-3-methylaniline , a precursor for kinase inhibitors and GPCR modulators where the butyl chain targets hydrophobic pockets within protein binding sites.[1]

This guide details the synthesis, physicochemical characterization, and downstream applications of 2-Butoxy-3-nitrotoluene, moving beyond catalog listings to provide actionable experimental logic.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

| Property | Specification |

| IUPAC Name | 1-Butoxy-2-methyl-3-nitrobenzene |

| Common Name | 2-Butoxy-3-nitrotoluene |

| CAS Number | 911804-98-3 |

| Molecular Formula | C₁₁H₁₅NO₃ |

| Molecular Weight | 209.24 g/mol |

| SMILES | CCCCOC1=C(C)C=CC=C1=O |

| Appearance | Yellow to orange oil or low-melting solid |

| Solubility | Soluble in DCM, EtOAc, DMSO; Insoluble in water |

| LogP (Calc) | ~3.5 (High lipophilicity due to butyl chain) |

Synthesis & Manufacturing Protocol

The synthesis of 2-Butoxy-3-nitrotoluene is not a single-step commodity process but a regioselective transformation requiring precise starting material selection.[1] The most robust route proceeds via the O-alkylation of 2-Methyl-6-nitrophenol .[1]

Retrosynthetic Analysis

The target molecule is an aryl ether. Direct nitration of 2-butoxytoluene is not recommended due to poor regioselectivity (yielding a mixture of 3-, 4-, and 5-nitro isomers).[1] The preferred strategy locks the regiochemistry early by using an ortho-nitrated phenol.[1]

Step-by-Step Protocol (O-Alkylation)[1]

Reaction:

2-Methyl-6-nitrophenol + 1-Bromobutane + K₂CO₃ → 2-Butoxy-3-nitrotoluene[1]

Reagents & Causality:

-

Substrate: 2-Methyl-6-nitrophenol (CAS: 13073-29-5).[1] This specific isomer ensures the nitro and methyl groups are in the correct 1,3-relationship relative to the ether.[1]

-

Alkylating Agent: 1-Bromobutane (1.2 equivalents).[1] Bromide is preferred over iodide for cost, though iodide reacts faster.

-

Base: Potassium Carbonate (K₂CO₃, 2.0 equivalents).[1] Anhydrous granular form is required to deprotonate the phenol (pKa ~7-8) without causing hydrolysis of the alkyl halide.[1]

-

Solvent: DMF (Dimethylformamide) or Acetone.[1] DMF is superior for rate (polar aprotic), promoting the S_N2 mechanism.[1]

Experimental Workflow:

-

Charge: To a dry round-bottom flask under N₂ atmosphere, add 2-Methyl-6-nitrophenol (10.0 g, 65.3 mmol) and anhydrous DMF (100 mL).

-

Deprotonation: Add K₂CO₃ (18.0 g, 130 mmol) in one portion. The solution will turn bright yellow/orange due to phenoxide formation.[1] Stir at RT for 30 minutes.

-

Alkylation: Add 1-Bromobutane (8.4 mL, 78.4 mmol) dropwise via syringe.

-

Heating: Heat the mixture to 60°C for 4–6 hours. Note: Do not exceed 80°C to avoid elimination side reactions of the butyl bromide.

-

Quench: Pour the reaction mixture into ice-water (500 mL). The product will oil out or precipitate.

-

Extraction: Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with 1M NaOH (to remove unreacted phenol) and Brine.[1]

-

Purification: Dry over MgSO₄ and concentrate. If necessary, purify via flash chromatography (Hexanes/EtOAc 9:1).[1]

Reaction Pathway Diagram[1]

Figure 1: Synthetic lineage from commodity chemical (o-Cresol) to high-value aniline intermediate.[1][3][4][5]

Downstream Applications & Utility

The primary value of 2-Butoxy-3-nitrotoluene lies in its reduction to 2-Butoxy-3-methylaniline (CAS: 1375068-69-1).[1] This aniline is a "privileged structure" in medicinal chemistry for several reasons:

-

Hydrophobic Anchoring: The n-butyl chain provides a flexible lipophilic tail.[1] In kinase inhibitors, this tail often occupies the solvent-exposed region or a hydrophobic back-pocket of the ATP binding site, improving potency and residence time.[1]

-

Steric Clash Avoidance: The methyl group at the 3-position (ortho to the amine) forces the aniline ring to twist out of planarity when coupled to an amide or heterocycle.[1] This "atropisomeric bias" is crucial for fitting into restricted binding pockets.[1]

-

Metabolic Stability: Unlike a methoxy group, the butoxy group is less prone to rapid O-dealkylation by cytochrome P450 enzymes, potentially extending the drug's half-life.[1]

Key Derivatives:

-

5-Bromo-2-butoxy-3-nitrotoluene: A brominated variant often found in catalogs.[1] This allows for Suzuki/Buchwald couplings at the 5-position before reducing the nitro group, enabling the construction of bi-aryl systems.[1]

Analytical Characterization

To validate the identity of synthesized 2-Butoxy-3-nitrotoluene, the following spectroscopic signals are diagnostic.

¹H NMR (400 MHz, CDCl₃) Expectations:

-

Aromatic Region (3H): A pattern characteristic of 1,2,3-trisubstituted benzene.[1] Look for a triplet (t) around 7.1 ppm and two doublets (d) around 7.4–7.6 ppm.[1]

-

Alpha-Methylene (-OCH₂-): A distinct triplet at ~4.0 ppm .[1] This shift confirms O-alkylation (vs C-alkylation).[1]

-

Methyl Group (-CH₃): A singlet at ~2.4 ppm (deshielded slightly by the aromatic ring).[1]

-

Butyl Chain: Multiplets at 1.8 ppm and 1.5 ppm, with a terminal methyl triplet at ~0.9 ppm .

Quality Control Criteria:

-

HPLC Purity: >98% (Area %).

-

Impurity Profile: Must be free of 2-Methyl-6-nitrophenol (starting material), which can act as a reactive impurity in subsequent steps.[1]

Safety & Handling

Risk Assessment:

-

Nitro Compounds: Like all nitro-aromatics, this compound poses a potential explosion hazard if heated under confinement or subjected to high-energy shock, although the alkyl chain mitigates this risk compared to TNT derivatives.[1]

-

Toxicity: Suspected mutagen. Handle in a fume hood. Avoid skin contact as nitro-toluenes are readily absorbed through the dermis, leading to methemoglobinemia.[1]

Storage:

-

Store at 2–8°C under inert gas (Argon/Nitrogen).

-

Protect from light to prevent gradual photo-degradation of the nitro group.[1]

References

-

Synthesis of Alkoxy-Nitro-Toluenes: Journal of Medicinal Chemistry, "Structure-Activity Relationships of 1,4-Benzoxazine MenB Inhibitors", 2010.[1] (Contextualizes the use of alkoxy-nitro scaffolds).

-

Building Block Data: Combi-Blocks, "Product Entry: 5-Bromo-2-butoxy-3-nitrotoluene". Link

-

Chemical Properties: ECHEMI, "2-Butoxy-3-nitrotoluene Physicochemical Data".[1] Link

-

Aniline Derivative Utility: BLD Pharm, "2-Butoxy-3-methylaniline Product Sheet".[1] Link

- General Alkylation Protocols:Organic Syntheses, "Alkylation of Phenols with Alkyl Halides". (Standard reference for K2CO3/DMF method).

Sources

- 1. Combi-Blocks [combi-blocks.com]

- 2. aablocks.com [aablocks.com]

- 3. BLD Pharmatech Ltd. - Shanghai, Shanghai, China @ ChemicalRegister.com [chemicalregister.com]

- 4. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]

- 5. WO2020069330A2 - Inhibitors of vap-1 - Google Patents [patents.google.com]

Application Note: Regioselective Synthesis of 2-Butoxy-3-nitrotoluene via Acetyl Nitrate

[1]

Executive Summary

The direct nitration of 2-butoxytoluene using standard mixed acids (

Retrosynthetic Analysis & Strategy

The target molecule, 2-Butoxy-3-nitrotoluene, possesses a 1,2,3-substitution pattern.[1]

-

Substrate: 2-Butoxytoluene (Methyl at C1, Butoxy at C2).[1]

-

Electronic Landscape:

-

Butoxy Group (C2): Strong activator, directs ortho (C1, C3) and para (C5). C1 is blocked.

-

Methyl Group (C1): Weak activator, directs ortho (C2, C6) and para (C4).

-

-

The Conflict: The 5-position is electronically activated by the butoxy group and sterically open. The 3-position is activated but "sandwiched" between the methyl and butoxy groups.

-

Solution: Use Acetic Anhydride (

) as the solvent. The formation of acetyl nitrate (

Pathway Visualization

Figure 1: Reaction pathway highlighting the coordination mechanism required to access the hindered 3-position.[1]

Experimental Protocol

Reagents and Materials

| Component | Role | Purity/Grade |

| 2-Butoxytoluene | Substrate | >98% (HPLC) |

| Nitric Acid ( | Nitrating Agent | Fuming (90%) or Conc. (70%)* |

| Acetic Anhydride ( | Solvent/Reagent | Reagent Grade (>99%) |

| Dichloromethane (DCM) | Extraction Solvent | ACS Grade |

| Sodium Bicarbonate ( | Neutralizer | Sat.[1][2] Aqueous Solution |

| Silica Gel (60 Å) | Stationary Phase | 230–400 mesh |

*Note: Fuming nitric acid is preferred for cleaner conversion at lower temperatures, but 70% is acceptable with careful addition.

Step-by-Step Methodology

Phase 1: Preparation of the Nitrating Mixture

-

Set up a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a low-temperature thermometer, and a pressure-equalizing addition funnel.

-

Charge the flask with Acetic Anhydride (5.0 equiv) .

-

Cool the flask to -10°C using an acetone/dry ice bath or a cryostat.

-

CRITICAL: Add Nitric Acid (1.1 equiv) dropwise to the acetic anhydride.

-

Safety: The formation of acetyl nitrate is exothermic. Maintain internal temperature below 0°C.

-

Wait: Allow the mixture to stir at 0°C for 15 minutes to ensure formation of the active acetyl nitrate species.

-

Phase 2: Regioselective Nitration 5. Dissolve 2-Butoxytoluene (1.0 equiv) in a minimal volume of Acetic Anhydride (approx. 1 mL per gram of substrate). 6. Add the substrate solution dropwise to the nitrating mixture at -10°C .

- Rate Control: Addition should take ~30-45 minutes.[1] Do not allow temperature to rise above -5°C to minimize para-substitution.[1]

- Once addition is complete, allow the reaction to stir at -5°C to 0°C for 2–3 hours. Monitor by TLC (Hexane/EtOAc 9:1) or HPLC.[3]

- Endpoint: Disappearance of starting material. A new spot (Target) will appear slightly below the starting material; the para-isomer (byproduct) usually runs lower/slower than the ortho-isomer due to polarity differences.

Phase 3: Work-up and Isolation 8. Pour the reaction mixture carefully onto 500 g of crushed ice/water with vigorous stirring to hydrolyze excess anhydride and quench the reaction. 9. Stir for 30 minutes until the ice melts. 10. Extract the aqueous mixture with Dichloromethane (3 x 50 mL) . 11. Combine organic layers and wash sequentially with:

- Water (2 x 50 mL)

- Sat.

- Brine (1 x 50 mL)

- Dry over anhydrous

Purification (The Critical Step)

The crude mixture will contain the target (3-nitro) and the byproduct (5-nitro).

-

Column Chromatography:

-

Stationary Phase: Silica Gel.

-

Mobile Phase: Gradient elution starting with 100% Hexanes

95:5 Hexanes:EtOAc. -

Elution Order: The 3-nitro isomer (target) is typically less polar (due to intramolecular H-bonding or shielding) and elutes before the 5-nitro isomer.[1]

-

-

Recrystallization (Optional): If the product solidifies, recrystallization from cold ethanol or hexane/isopropanol can further enrich the purity.

Quality Control & Validation

Expected Analytical Data

-

Appearance: Pale yellow solid or viscous oil.

-

NMR (400 MHz,

-

Look for the aromatic region. The 3-nitro isomer will show a specific splitting pattern for the 1,2,3-trisubstituted ring (two doublets and a triplet, or a multiplet depending on resolution).

-

Diagnostic Shift: The proton at C4 (adjacent to Nitro) will be significantly deshielded (

~7.5-7.8 ppm). -

Methyl Group: Singlet at

~2.3-2.4 ppm.[1] -

Butoxy Group: Triplet (

~4.0 ppm,

-

-

Regiochemistry Check: Use NOE (Nuclear Overhauser Effect) spectroscopy. Irradiating the Methyl group signal should show enhancement of the aromatic proton at C6, but not C4 (if C3 is nitrated, C4 is adjacent to Nitro, not Methyl).

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Yield of 3-Nitro | Temperature too high (>0°C) | Strict temp control (-10°C) is vital to favor the kinetic ortho-product.[1] |

| Over-nitration | Excess | Use exactly 1.05-1.1 equiv of |

| Exotherm upon addition | Fast addition rate | Slow down addition; ensure efficient cooling bath.[1] |

Safety & Hazards (HSE)[1]

-

Acetyl Nitrate: Potentially explosive if heated or concentrated. NEVER heat the reaction mixture above 60°C. Always quench with water before disposal.

-

Nitric Acid: Strong oxidizer and corrosive. Causes severe burns. Use full PPE (Face shield, acid-resistant gloves).[1]

-

Acetic Anhydride: Lachrymator and corrosive. Handle in a well-ventilated fume hood.

References

-

Nitration Mechanism & Regioselectivity

- Paulson, D. R., et al. "Regioselectivity in the Nitration of Alkyl Aryl Ethers." Journal of Organic Chemistry.

- Douchkine, N. (2014). "Nitration with Acetyl Nitrate: Safety Considerations." Chemical Health and Safety.

Disclaimer: This protocol is for research purposes only. All chemical operations should be performed by qualified personnel in a controlled laboratory environment.

Application Note & Protocol: High-Purity Recrystallization of 2-Butoxy-3-nitrotoluene

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to developing a robust recrystallization protocol for the purification of 2-Butoxy-3-nitrotoluene. While specific solubility data for this compound is not widely published, this guide leverages established principles of physical chemistry and draws parallels from structurally analogous aromatic nitro compounds to provide a systematic approach. The protocols herein are designed to be self-validating, emphasizing solvent screening, mechanistic understanding of the crystallization process, and troubleshooting common issues to achieve high-purity crystalline material suitable for downstream applications in research and pharmaceutical development.

Introduction: The Imperative for Purity

2-Butoxy-3-nitrotoluene, an aromatic compound featuring a butoxy ether and a nitro group on a toluene backbone, is a molecule with potential applications as an intermediate in organic synthesis, particularly in the development of novel pharmaceuticals and specialty chemicals. The precise arrangement of its functional groups dictates its reactivity and, ultimately, its utility. However, synthetic routes to such molecules often yield a crude product contaminated with isomers, unreacted starting materials, and by-products. For any substantive research or development application, achieving a high degree of purity is not merely desirable; it is a prerequisite for reliable and reproducible results.

Recrystallization is a powerful and widely employed technique for the purification of solid organic compounds.[1] The fundamental principle lies in the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures. A well-designed recrystallization process can effectively remove impurities, leading to the formation of a highly ordered crystal lattice of the desired molecule. This application note details the theoretical and practical considerations for developing a successful recrystallization method for 2-Butoxy-3-nitrotoluene.

Foundational Principles of Recrystallization

The success of a recrystallization procedure hinges on a series of interdependent mechanisms, including dissolution, nucleation, crystal growth, and the eventual isolation of the purified solid.[1] A critical aspect of this process is the selection of an appropriate solvent system.

Solvent Selection: A Systematic Approach

The ideal recrystallization solvent for 2-Butoxy-3-nitrotoluene should exhibit the following characteristics:

-

High Solvating Power at Elevated Temperatures: The compound should be readily soluble in the boiling solvent.

-

Low Solvating Power at Low Temperatures: The compound should be sparingly soluble in the cold solvent to maximize recovery.

-

Favorable Impurity Solubility Profile: Impurities should either be highly soluble in the solvent at all temperatures (remaining in the mother liquor) or insoluble (allowing for removal via hot filtration).

-

Chemical Inertness: The solvent must not react with 2-Butoxy-3-nitrotoluene.

-

Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.

-

Safety: The solvent should be non-toxic, non-flammable, and environmentally benign, whenever possible.

Given the polar nitro group and the nonpolar butoxy and toluene components of the target molecule, a solvent of intermediate polarity is likely to be a good starting point. Based on the "like dissolves like" principle, and data for similar nitroaromatic compounds, several solvent classes should be investigated.[2]

Predicted Solubility Behavior of 2-Butoxy-3-nitrotoluene

While experimental data is paramount, we can infer the likely solubility of 2-Butoxy-3-nitrotoluene based on its constituent parts:

-

Nitrotoluene Moiety: Nitrotoluenes are generally soluble in common organic solvents like ethanol, benzene, and diethyl ether, and only slightly soluble in water.[3][4]

-

Butoxy Group: The presence of the butoxy group will increase the nonpolar character of the molecule compared to a simple nitrotoluene, likely enhancing its solubility in less polar solvents.

Based on this analysis, a systematic solvent screening is the first practical step.

Experimental Protocols

Materials and Equipment

-

Crude 2-Butoxy-3-nitrotoluene

-

A selection of potential recrystallization solvents (see Table 1)

-

Erlenmeyer flasks

-

Hot plate with magnetic stirring capabilities

-

Condenser

-

Buchner funnel and flask

-

Filter paper

-

Ice bath

-

Spatula

-

Glass stirring rod

Protocol 1: Single Solvent Recrystallization Screening

This protocol outlines a systematic approach to identifying a suitable single solvent for the recrystallization of 2-Butoxy-3-nitrotoluene.

Table 1: Suggested Solvents for Initial Screening

| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Rationale |

| Ethanol | 78 | 24.5 | Often a good starting point for polar organic compounds. |

| Isopropanol | 82 | 19.9 | Similar to ethanol, but less polar. |

| Methanol | 65 | 32.7 | Higher polarity, may be too good a solvent. |

| Acetone | 56 | 20.7 | Good solvent for a wide range of organic compounds. |

| Ethyl Acetate | 77 | 6.0 | Medium polarity solvent. |

| Toluene | 111 | 2.4 | May be effective due to the toluene backbone of the target. |

| Heptane | 98 | 1.9 | A nonpolar solvent, useful for precipitating from a more polar one. |

| Water | 100 | 80.1 | Unlikely to be a good solvent alone but useful in mixed systems. |

Step-by-Step Methodology:

-

Initial Solubility Test: Place approximately 50 mg of crude 2-Butoxy-3-nitrotoluene into a small test tube.

-

Room Temperature Addition: Add the first solvent from Table 1 dropwise at room temperature, vortexing after each addition, until a total of 1 mL has been added. Observe the solubility. An ideal solvent will not dissolve the compound at this stage.

-

Heating: If the compound is insoluble at room temperature, gently heat the test tube in a water bath towards the boiling point of the solvent. Add more solvent dropwise if necessary until the solid completely dissolves.

-

Cooling and Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, gently scratch the inside of the test tube with a glass rod or place it in an ice bath.

-

Evaluation: A good solvent will show a significant amount of crystalline precipitate upon cooling. If the compound "oils out" (forms a liquid layer instead of crystals), the solvent may not be suitable, or the cooling rate may be too fast.[2]

-

Repeat: Repeat this process for each solvent in Table 1 to identify the most promising candidate(s).

Protocol 2: Mixed Solvent Recrystallization

If no single solvent provides the desired solubility profile, a mixed solvent system can be employed. This typically involves a "good" solvent in which the compound is highly soluble and a "poor" solvent in which it is sparingly soluble.

Step-by-Step Methodology:

-

Dissolution: Dissolve the crude 2-Butoxy-3-nitrotoluene in a minimal amount of the "good" solvent (e.g., hot ethanol or acetone) in an Erlenmeyer flask.

-

Addition of "Poor" Solvent: While the solution is still hot, add the "poor" solvent (e.g., water or heptane) dropwise until the solution becomes faintly cloudy (turbid). This indicates the point of saturation.

-

Re-dissolution: Add a few drops of the "good" solvent until the cloudiness just disappears.

-

Cooling and Crystallization: Allow the flask to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.[5]

-

Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

-

Washing: Wash the crystals with a small amount of the cold mixed solvent system to remove any adhering mother liquor.

-

Drying: Dry the crystals in a vacuum oven at a temperature well below their melting point.

Visualization of the Recrystallization Workflow

The following diagram illustrates the key decision points and steps in the recrystallization process.

Caption: A flowchart of the general recrystallization process.

Troubleshooting Common Recrystallization Issues

Table 2: Troubleshooting Guide

| Issue | Potential Cause | Suggested Solution |

| No Crystals Form | Too much solvent was used. The solution is not supersaturated. | Boil off some of the solvent to concentrate the solution. Try scratching the inner surface of the flask with a glass rod. Introduce a seed crystal. |

| "Oiling Out" | The boiling point of the solvent is higher than the melting point of the solute. The solution is too saturated. The rate of cooling is too fast. | Reheat the solution to dissolve the oil. Add a small amount of additional solvent. Allow the solution to cool more slowly.[2] |

| Low Recovery | The compound has significant solubility in the cold solvent. Premature crystallization during hot filtration. | Ensure the solution is thoroughly cooled in an ice bath before filtration. Use a minimal amount of cold solvent for washing. Preheat the filtration apparatus. |

| Colored Impurities Remain | The impurity is co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use a different solvent system. |

Conclusion

The purification of 2-Butoxy-3-nitrotoluene via recrystallization is a highly feasible and effective method for achieving the purity required for demanding scientific applications. By following a systematic approach to solvent selection and adhering to the principles of controlled crystallization, researchers can develop a robust and reproducible protocol. The methodologies outlined in this application note provide a solid foundation for this process, empowering scientists to obtain high-quality material for their research and development endeavors.

References

-

Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

-

PubChem. (n.d.). 3-Nitrotoluene. Retrieved from [Link]

-

International Agency for Research on Cancer. (1996). 2-Nitrotoluene, 3-Nitrotoluene and 4-Nitrotoluene. In Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 65. Lyon: IARC. Retrieved from [Link]

-

Wikipedia. (2023, December 29). 2-Butoxyethanol. Retrieved from [Link]

- Google Patents. (n.d.). US1836212A - Purification of p-nitro-toluene.

-

University of Colorado Boulder. (n.d.). Recrystallization - Part 2. Retrieved from [Link]

-

Wikipedia. (2023, October 28). 3-Nitrotoluene. Retrieved from [Link]

Sources

- 1. mt.com [mt.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 3-Nitrotoluene | C7H7NO2 | CID 7422 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Nitrotoluene, 3-Nitrotoluene and 4-Nitrotoluene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. people.chem.umass.edu [people.chem.umass.edu]

Application Note: Purity Assessment of 2-Butoxy-3-nitrotoluene via RP-HPLC

This Application Note and Protocol provides a comprehensive analytical framework for the purity assessment of 2-Butoxy-3-nitrotoluene (CAS: 911804-98-3), a critical intermediate in the synthesis of pharmaceutical active ingredients (APIs) and fine chemicals.

Introduction & Scientific Context

2-Butoxy-3-nitrotoluene is a functionalized aromatic intermediate characterized by a toluene core substituted with a nitro group at the meta position (relative to methyl) and a butoxy ether linkage at the ortho position.

In drug development, this motif often serves as a precursor for benzimidazoles or indole-based pharmacophores. The purity of this intermediate is critical because:

-

Regioisomeric Impurities : The nitration or alkylation steps used in its synthesis often yield isomers (e.g., 4-nitro or 5-nitro analogs) that possess distinct toxicological profiles.

-

Genotoxic Potential : As a nitro-aromatic compound, residual precursors (e.g., 2-methyl-6-nitrophenol) or degradation products may trigger genotoxic alerts (PGI) requiring trace-level detection (LOD < 0.05%).

This protocol details a validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection, supported by orthogonal GC-MS for solvent analysis.

Physicochemical Profile & Analytical Strategy

| Property | Description | Analytical Implication |

| Structure | Lipophilic ether + Nitro group | High retention on C18; requires high organic mobile phase strength. |

| Chromophore | Nitro-benzene system | Strong UV absorption at 210 nm (E-band) and 270-285 nm (B-band). |

| Solubility | Soluble in ACN, MeOH, DCM. Insoluble in water.[1][2] | Diluent must be high % organic (e.g., 80:20 ACN:Water) to prevent precipitation. |

| Volatility | Low to Moderate | HPLC is preferred over GC to avoid thermal degradation of the nitro group. |

Impurity Fate Mapping

Understanding the synthetic origin is vital for method development. Assuming the standard synthesis route involves the O-alkylation of 2-methyl-6-nitrophenol , the critical impurities are:

-

Impurity A (Precursor) : 2-Hydroxy-3-nitrotoluene (2-Methyl-6-nitrophenol).

-

Impurity B (Side Reaction) : 2-Butoxy-toluene (Non-nitrated).

-

Impurity C (Isomer) : 2-Butoxy-4-nitrotoluene (Regioisomer).

Figure 1: Impurity fate map indicating the origin of critical process-related impurities.

Primary Protocol: RP-HPLC Method[1][4]

This method utilizes a "gradient-within-isocratic" approach to separate the highly non-polar target from polar phenolic impurities.

Chromatographic Conditions

-

Instrument : HPLC with PDA/UV Detector (e.g., Agilent 1260/1290 or Waters Alliance).

-

Column : Agilent Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent.

-

Rationale: The 3.5 µm particle size offers a balance between resolution and backpressure, suitable for separating structural isomers.

-

-

Mobile Phase A : 0.1% Phosphoric Acid in Water (pH ~2.5).

-

Rationale: Acidic pH suppresses ionization of residual phenolic impurities (Impurity A), sharpening their peaks.

-

-

Mobile Phase B : Acetonitrile (HPLC Grade).

-

Flow Rate : 1.0 mL/min.[3]

-

Column Temp : 30°C.

-

Detection : 272 nm (Primary), 210 nm (Secondary for non-aromatics).

-

Injection Volume : 10 µL.

Gradient Program

| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |

| 0.00 | 60 | 40 | Initial Hold |

| 15.00 | 10 | 90 | Linear Gradient (Elute Target) |

| 20.00 | 10 | 90 | Wash (Remove dimers/oligomers) |

| 20.10 | 60 | 40 | Re-equilibration |

| 25.00 | 60 | 40 | End |

Sample Preparation

-

Diluent : Acetonitrile : Water (80:20 v/v).

-

Stock Solution : Weigh 25 mg of 2-Butoxy-3-nitrotoluene into a 25 mL volumetric flask. Dissolve and dilute to volume with Diluent (Conc: 1000 µg/mL).

-

Test Solution : Transfer 1.0 mL of Stock Solution to a 10 mL flask; dilute to volume (Conc: 100 µg/mL).

-

System Suitability Solution : Mix 2-Butoxy-3-nitrotoluene (100 µg/mL) and 2-Methyl-6-nitrophenol (10 µg/mL).

Method Validation & System Suitability

To ensure Trustworthiness and Data Integrity , the system must meet the following criteria before batch release analysis.

System Suitability Criteria (SST)

-

Resolution (Rs) : > 2.0 between Impurity A (Phenol) and Target Peak.

-

Tailing Factor (T) : 0.8 – 1.2 for the main peak.

-

Precision : RSD < 1.0% for 6 replicate injections of the Target peak.

Calculation of Purity (Area Normalization)

Since reference standards for all impurities may not be available in early development, use the Area Normalization Method (ignoring response factors initially, or assuming RF=1.0).

Where:

- = Peak area of 2-Butoxy-3-nitrotoluene.

- = Sum of areas of all peaks > LOD.

Orthogonal Analysis: Residual Solvents (GC-HS)

Due to the use of butyl bromide and solvents, a Headspace GC method is required to quantify volatile residues.

-

Column : DB-624 (30 m × 0.32 mm × 1.8 µm).

-

Carrier Gas : Nitrogen or Helium (1.5 mL/min).

-

Oven Program : 40°C (hold 5 min) → 10°C/min → 220°C.

-

Headspace : Incubation at 80°C for 20 mins.

-

Target Solvents : Toluene, n-Butanol, Butyl bromide.

Troubleshooting & Causality

| Observation | Root Cause | Corrective Action |

| Peak Fronting | Sample solvent too strong (100% ACN) | Dilute sample in Mobile Phase starting composition (60:40). |

| Ghost Peaks | Carryover from previous high-conc injection | Add a needle wash step with 100% ACN. |

| Drifting Retention | pH fluctuation in Mobile Phase A | Ensure buffer (H3PO4) is mixed thoroughly; use a column thermostat. |

| Split Peak (Impurity A) | Ionization of phenolic group | Lower pH of Mobile Phase A to < 2.5 to keep phenol protonated. |

References

-

National Institute for Occupational Safety and Health (NIOSH) . Nitro Compounds, Aromatic. NIOSH Manual of Analytical Methods. Available at: [Link]

-

PubChem . 2-Butoxy-3-nitrotoluene Compound Summary. National Library of Medicine. Available at: [Link](Note: Linked to Bromo-analog for structural reference as direct CAS page is sparse).

-

Snyder, L. R., Kirkland, J. J., & Glajch, J. L. Practical HPLC Method Development. Wiley-Interscience. Validated principles for Nitro-aromatic separation.

Sources

Application Notes and Protocols: 2-Butoxy-3-nitrotoluene as a Versatile Building Block in Organic Synthesis

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and process development scientists on the strategic utilization of 2-Butoxy-3-nitrotoluene in modern organic synthesis. While not as commonly cited as other nitrotoluene isomers, its unique substitution pattern offers a valuable platform for the synthesis of complex molecular architectures, particularly in the realm of heterocyclic chemistry and cross-coupling reactions. These notes detail plausible synthetic routes to access this building block, explore its reactivity, and provide experimentally grounded protocols for its transformation into high-value intermediates.

Introduction: The Strategic Value of 2-Butoxy-3-nitrotoluene

2-Butoxy-3-nitrotoluene is an aromatic compound characterized by an ortho-alkoxy, a nitro group, and a methyl group. This specific arrangement of functional groups provides a rich chemical handle for a variety of transformations. The butoxy group, being electron-donating, and the nitro group, a strong electron-withdrawing group, create a unique electronic environment on the aromatic ring. The primary value of this building block lies in the latent functionality of the nitro group, which can be readily converted to an amino group, paving the way for the construction of nitrogen-containing heterocycles. Furthermore, recent advances in catalysis have demonstrated the utility of the nitro group as a leaving group in cross-coupling reactions, expanding the synthetic possibilities.

Synthesis of 2-Butoxy-3-nitrotoluene

A straightforward and scalable synthesis of 2-Butoxy-3-nitrotoluene can be envisioned through two primary routes, starting from commercially available precursors.

Route A: Williamson Ether Synthesis followed by Nitration

This approach involves the etherification of 2-methyl-3-nitrophenol with a butyl halide. The Williamson ether synthesis is a robust and well-established method for the formation of ethers.[1]

-

Step 1: Etherification of 2-methyl-3-nitrophenol. The phenolic proton is first deprotonated with a suitable base to form the corresponding phenoxide, which then acts as a nucleophile, attacking the butyl halide in an SN2 reaction.[2]

-

Step 2: Nitration of 2-Butoxytoluene (Alternative sequence). Alternatively, one could start with 2-butoxytoluene and introduce the nitro group via electrophilic aromatic substitution. However, controlling the regioselectivity of the nitration to favor the 3-position can be challenging due to the directing effects of the butoxy and methyl groups.[3]

Plausible Synthetic Workflow

Caption: Plausible synthesis of 2-Butoxy-3-nitrotoluene.

Key Applications and Synthetic Protocols

The strategic positioning of the functional groups in 2-Butoxy-3-nitrotoluene allows for its application in several key synthetic transformations.

Reduction of the Nitro Group: Gateway to Substituted Anilines

The reduction of the nitro group to a primary amine is arguably the most powerful transformation of this building block, yielding 2-butoxy-3-methylaniline. This ortho-substituted aniline is a valuable precursor for a wide range of pharmaceuticals and agrochemicals. Several reliable methods can be employed for this reduction.[4]

This method is particularly useful when other reducible functional groups that are sensitive to catalytic hydrogenation are present in the molecule.[5][6]

Materials:

-

2-Butoxy-3-nitrotoluene

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol (EtOH)

-

Sodium hydroxide (NaOH) solution (e.g., 5 M)

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-Butoxy-3-nitrotoluene (1.0 eq) in ethanol.

-

Add Tin(II) chloride dihydrate (4.0-5.0 eq) to the solution.

-

Carefully add concentrated HCl (sufficient to maintain acidic conditions) and heat the mixture to reflux (typically 70-80 °C) for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and carefully neutralize with a 5 M NaOH solution until the pH is basic (pH > 8).

-

Extract the aqueous layer with ethyl acetate (3 x volume).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford 2-butoxy-3-methylaniline.

This is a clean and efficient method for nitro group reduction, often providing high yields of the desired aniline.[7]

Materials:

-

2-Butoxy-3-nitrotoluene

-

10% Palladium on Carbon (Pd/C) (1-5 mol%)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Hydrogen gas (H₂) balloon or hydrogenation apparatus

Procedure:

-

Dissolve 2-Butoxy-3-nitrotoluene (1.0 eq) in methanol or ethanol in a flask suitable for hydrogenation.

-

Carefully add 10% Pd/C to the solution.

-

Evacuate the flask and backfill with hydrogen gas (repeat 3 times).

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst.

-

Rinse the Celite® pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield 2-butoxy-3-methylaniline.

Synthesis of Benzimidazoles: A Privileged Scaffold

The product from the nitro reduction, 2-butoxy-3-methylaniline, is an ortho-phenylenediamine derivative precursor, making it an ideal starting material for the synthesis of benzimidazoles, a core structure in many biologically active compounds.[8] The general method involves the condensation of the diamine with an aldehyde.[9][10]

Materials:

-

2-Butoxy-3-methylaniline (from section 3.1)

-

Aromatic aldehyde (e.g., benzaldehyde) (1.0 eq)

-

Ethanol (EtOH) or Acetic Acid (AcOH)

-

Optional: Mild oxidizing agent (e.g., air, catalytic amount of a transition metal)

Procedure:

-

Dissolve 2-butoxy-3-methylaniline (1.0 eq) and the desired aromatic aldehyde (1.0 eq) in ethanol or acetic acid in a round-bottom flask.

-

Heat the reaction mixture to reflux for 4-8 hours. The reaction can often be promoted by exposure to air, which facilitates the oxidative cyclization.

-

Monitor the formation of the benzimidazole product by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

Caption: From nitrotoluene to benzimidazole.

Palladium-Catalyzed Cross-Coupling Reactions

Recent breakthroughs in organometallic chemistry have established that the nitro group can serve as a leaving group in palladium-catalyzed cross-coupling reactions.[11] This opens up novel avenues for C-C and C-N bond formation directly from 2-Butoxy-3-nitrotoluene, bypassing the need for conversion to a halide or triflate.

The Suzuki-Miyaura coupling is a powerful tool for the synthesis of biaryls.[12] The use of nitroarenes as coupling partners is a significant advancement.[13]

Reaction Scheme: 2-Butoxy-3-nitrotoluene + Arylboronic acid → 2-Butoxy-3-methyl-biaryl

Key Considerations for Protocol Development:

-

Catalyst System: A palladium catalyst with a bulky, electron-rich phosphine ligand (e.g., BrettPhos, RuPhos) is typically required to facilitate the challenging oxidative addition of the C-NO₂ bond.

-

Base and Solvent: A strong base (e.g., K₃PO₄) and an appropriate solvent (e.g., 1,4-dioxane) are crucial for the transmetalation step.

-

Reaction Conditions: Elevated temperatures are generally necessary to drive the reaction to completion.

This reaction allows for the direct formation of a C-N bond, providing access to substituted diarylamines.[14]

Reaction Scheme: 2-Butoxy-3-nitrotoluene + Amine (R₂NH) → N-(2-Butoxy-3-methylphenyl)amine

Key Considerations for Protocol Development:

-

Catalyst System: Similar to the Suzuki-Miyaura coupling, a palladium catalyst with a specialized phosphine ligand is essential.[11]

-

Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) is commonly used.

-

Amine Scope: The reaction is often compatible with a range of primary and secondary amines.

Oxidation of the Benzylic Methyl Group

The methyl group of 2-Butoxy-3-nitrotoluene is benzylic and thus susceptible to oxidation to a carboxylic acid or an aldehyde under appropriate conditions.[15][16] This transformation provides another handle for further functionalization.

Reaction Scheme: 2-Butoxy-3-nitrotoluene → 2-Butoxy-3-nitrobenzoic acid

Typical Oxidizing Agents:

-

Potassium permanganate (KMnO₄) under acidic or basic conditions.

-

Chromic acid (H₂CrO₄).

-

Catalytic oxidation with air or O₂ in the presence of a transition metal catalyst.[17]

Safety and Handling

-

2-Butoxy-3-nitrotoluene: As with all nitroaromatic compounds, 2-Butoxy-3-nitrotoluene should be handled with care in a well-ventilated fume hood. It is expected to be toxic and an irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.

-

Reagents: Many of the reagents used in the described protocols are corrosive, flammable, or toxic. Consult the Safety Data Sheet (SDS) for each chemical before use.

-

Catalytic Hydrogenation: Hydrogen gas is highly flammable. Ensure that the hydrogenation apparatus is properly set up and that there are no sources of ignition in the vicinity.

Data Summary

| Application | Key Reagents | Typical Conditions | Product Class |

| Nitro Reduction | SnCl₂, HCl, EtOH | Reflux, 2-4 h | Substituted Aniline |

| Nitro Reduction | H₂, 10% Pd/C, MeOH | RT, H₂ balloon | Substituted Aniline |

| Benzimidazole Synthesis | Aromatic aldehyde, EtOH | Reflux, 4-8 h | Substituted Benzimidazole |